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Compound of Interest

Compound Name: Gramine methiodide

CAS No.: 5457-31-8

Cat. No.: B179260

Get Quote

Gramine methiodide, the quaternary ammonium salt of the naturally occurring indole alkaloid

gramine, serves as a pivotal intermediate in synthetic and medicinal chemistry. Gramine itself is

found in various plants, including barley (Hordeum vulgare), and plays a defensive role against

herbivores. While gramine and its derivatives exhibit a wide spectrum of biological activities—

including potential antiviral, antibacterial, anti-inflammatory, and antitumor properties—gramine
methiodide's primary value lies not in its own bioactivity, but in its utility as a versatile synthetic

precursor.

As a research chemical, its key feature is the quaternary trimethylammonium group, an

excellent leaving group that is susceptible to displacement by a wide array of nucleophiles. This

reactivity allows for the facile introduction of the 3-indolylmethyl moiety onto other molecules,

providing a gateway to the synthesis of more complex, biologically active compounds. This

guide offers a comprehensive overview of its synthesis, chemical properties, biological context,

and detailed experimental protocols relevant to its application in a research setting.

Synthesis and Chemical Properties: From a
Problematic Past to a Pure Precursor
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The synthesis of gramine methiodide is a classic example of a bimolecular nucleophilic

substitution (SN2) reaction. The lone pair of electrons on the dimethylamino group of gramine

attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the

quaternary ammonium salt with iodide as the counter-ion.

Historical Challenges and the Path to Purity
Early attempts to synthesize gramine methiodide by reacting gramine with methyl iodide in

alcoholic solutions were fraught with complications. These methods did not yield the pure

compound but rather a mixture consisting primarily of 3,3'-bis-indolylmethyldimethylammonium

iodide and tetramethylammonium iodide. This crucial finding by Geissman and Armen in 1952

clarified numerous anomalous observations in the existing literature.

The formation of these by-products occurs because the initially formed gramine methiodide
can itself react with unreacted gramine, leading to the dimeric impurity, or the displaced

trimethylamine can be quaternized by methyl iodide to form tetramethylammonium iodide.

Chemical Properties Summary
The fundamental properties of pure gramine methiodide are summarized below.

Property Value Source

IUPAC Name
1H-indol-3-
ylmethyl(trimethyl)azanium;iodi
de

CAS Number 5457-31-8

Molecular Formula C₁₂H₁₇IN₂

Molecular Weight 316.18 g/mol

InChIKey STGYYGWMNTXYAJ-
UHFFFAOYSA-M

Reactivity and Synthetic Utility
The primary utility of gramine methiodide stems from the excellent leaving group potential of

the trimethylammonium moiety. It is widely employed as an alkylating agent to transfer the 3-

indolylmethyl group to various nucleophiles, including alkoxides, cyanides, and carbanions.

This reaction is a cornerstone for functionalizing the C3 position of the indole ring, a common

scaffold in pharmacologically active molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b179260/docs?utm_src=pdf-body#introduction-the-significance-of-a-quaternary-salt
https://www.benchchem.com/product/b179260/docs?utm_src=pdf-body#introduction-the-significance-of-a-quaternary-salt
https://www.benchchem.com/product/b179260/docs?utm_src=pdf-body#introduction-the-significance-of-a-quaternary-salt
https://www.benchchem.com/product/b179260/docs?utm_src=pdf-body#introduction-the-significance-of-a-quaternary-salt
https://www.benchchem.com/product/b179260/docs?utm_src=pdf-body#introduction-the-significance-of-a-quaternary-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179260?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing the Synthesis and Side Reactions
The intended synthesis and the competing side reactions are illustrated below.

Primary Synthesis Pathway (SN2) Competing Side Reactions

Gramine
(3-(Dimethylaminomethyl)indole)

Gramine Methiodide
(Target Product)

Attack on CH₃

Methyl Iodide
(CH₃I)

Provides CH₃⁺ source

Gramine (unreacted)

3,3'-bis-indolylmethyldimethyl-
ammonium iodide (By-product 1)

Gramine Methiodide (product)

Reacts with

Trimethylamine
(N(CH₃)₃)

Displaces

Tetramethylammonium iodide
(By-product 2)

Reacts with

Methyl Iodide

Click to download full resolution via product page

Caption: The desired SN2 synthesis of gramine methiodide and the competing side reactions

that can lead to impurities.

Analytical Characterization
Confirming the identity and purity of synthesized gramine methiodide is critical. Spectroscopic

techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most

powerful tools for elucidating the molecular structure, confirming the presence of the
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quaternary ammonium group and the integrity of the indole ring.

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups

and provide a fingerprint for the compound.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation and

analyze fragmentation patterns to further confirm the structure.

Biological Context and Research Applications
While gramine methiodide is primarily a synthetic tool, the impetus for its synthesis is driven

by the diverse biological activities of its parent compound, gramine, and the derivatives it helps

create.

The Bioactive Potential of the Gramine Scaffold
Gramine and its derivatives have been investigated for a wide range of therapeutic

applications.

Biological Activity Description Key Findings

Antitumor

Derivatives have shown the
ability to induce cell cycle
arrest and mitochondria-
mediated apoptosis in cancer
cells.

Gramine-loaded nanoparticles
exhibited an IC₅₀ value of 25
µg/mL against HCT-116
human colon cancer cells.

Neuroscience

Gramine is a structural analog
of tryptamine neurotransmitters
and has been studied for its
activity on serotonin receptors.

It has been shown to act as an
antagonist at the 5-HT₂A
receptor.

Anti-Alzheimer's

The gramine skeleton is being
explored for its potential to
inhibit acetylcholinesterase
(AChE), an enzyme implicated
in Alzheimer's disease.

Inhibition of AChE can
increase levels of the
neurotransmitter acetylcholine
in the brain.

Antimicrobial

Various gramine derivatives
have demonstrated antiviral,
antibacterial, and antifungal
properties.

Brominated gramine
analogues show significantly
higher antiviral activity against
Tobacco Mosaic Virus than
gramine itself.

Anti-inflammatory

Gramine can inhibit 5-
lipoxygenase (LOX) and
scavenge nitric oxide radicals,
both of which are involved in
inflammatory processes.

An IC₂₅ value of 119 µg/mL for
LOX inhibition has been
reported.
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Gramine Methiodide as a Gateway to Novel Compounds
The primary application of gramine methiodide is to serve as an electrophile in reactions with

various nucleophiles, enabling the synthesis of a library of novel gramine derivatives for

biological screening.

General Nucleophilic Displacement Workflow

Gramine Methiodide
(Electrophile)

New Gramine Derivative
(3-Indolylmethyl-Nu)Reacts with

Nucleophile
(e.g., R-O⁻, CN⁻, R-MgBr)

Trimethylamine
(Leaving Group)

displaces

Click to download full resolution via product page

Caption: General workflow illustrating gramine methiodide as an alkylating agent for creating

new derivatives.

Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. Adherence to standard

laboratory safety procedures is mandatory.

Protocol 1: Synthesis of Pure Gramine Methiodide
This protocol is adapted from the improved method described by Geissman and Armen to

minimize by-product formation.

Rationale: The slow addition of gramine to a large excess of methyl iodide ensures that the

concentration of the product, gramine methiodide, remains low relative to the unreacted

methyl iodide. This kinetically disfavors the reaction between the product and the remaining

gramine starting material, which is the primary pathway for dimer by-product formation.

Materials:

Gramine
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Methyl iodide (large excess)

Anhydrous ether or absolute ethanol

Reaction flask with dropping funnel and magnetic stirrer

Ice bath

Procedure:

Place a large molar excess of neat methyl iodide in a round-bottom flask equipped with a

magnetic stir bar.

Cool the flask in an ice bath.

Dissolve gramine in a minimal amount of anhydrous ether to create a nearly saturated

solution.

Using a dropping funnel, add the gramine solution dropwise to the cold, stirring methyl

iodide over a period of 30-60 minutes.

After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2

hours.

The product will precipitate out of the solution. Collect the solid precipitate by suction

filtration.

Wash the collected solid with cold, anhydrous ether to remove any unreacted methyl

iodide and gramine.

Dry the product under vacuum. The resulting solid is pure gramine methiodide.

Validation: The purity should be confirmed by NMR spectroscopy and melting point analysis.

Pure gramine methiodide is quite water-soluble, in contrast to the major by-products.

Protocol 2: In Vitro Acetylcholinesterase (AChE)
Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method used to screen compounds for AChE inhibitory

activity, a relevant application for novel gramine derivatives.
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Rationale: The assay measures the activity of AChE by monitoring the formation of thiocholine

when acetylthiocholine is hydrolyzed. The produced thiocholine reacts with Ellman's reagent

(DTNB) to form a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified

spectrophotometrically at 405-412 nm. An inhibitor will reduce the rate of this color formation.

Start: Prepare Reagents
(Buffer, AChE, DTNB, Substrate, Test Compound)

Incubate AChE with
Test Compound (or Buffer for control)

Add DTNB (Ellman's Reagent)

Initiate Reaction by adding
Substrate (Acetylthiocholine)

Measure Absorbance at 412 nm
over time using a plate reader

Calculate % Inhibition:
100 * (1 - [Rate of Sample / Rate of Control])

End: Determine IC50

Click to download full resolution via product page
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Caption: Experimental workflow for the Ellman's method to determine acetylcholinesterase

inhibition.

Materials:

96-well microplate

Microplate reader

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine iodide (ATCI, substrate)

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Tris-HCl buffer (pH 8.0)

Test compound (e.g., a novel gramine derivative)

Positive control (e.g., Donepezil)

Procedure:

Prepare working solutions of all reagents in Tris-HCl buffer.

In the wells of a 96-well plate, add 25 µL of the test compound solution at various

concentrations. For the control, add 25 µL of buffer.

Add 50 µL of DTNB solution to each well.

Add 25 µL of AChE enzyme solution to each well.

Mix and incubate the plate at room temperature for 15 minutes.

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

Immediately place the plate in a microplate reader and measure the absorbance at 412

nm every minute for 5-10 minutes.

Determine the reaction rate (V) for each concentration by plotting absorbance versus

time.
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Calculate the percentage of inhibition for each concentration of the test compound using

the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

Plot % inhibition versus the logarithm of the compound concentration to determine the

IC₅₀ value.

Safety and Handling
Gramine methiodide is classified as a hazardous substance. It is known to cause skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume

hood. This product is intended strictly for research use only (RUO) by qualified professionals in

a controlled laboratory setting.

Conclusion and Future Perspectives
Gramine methiodide is a compound of significant utility, acting as a reliable and versatile

precursor for the synthesis of complex indole-based molecules. Its value is intrinsically linked to

the vast therapeutic potential of the gramine scaffold. Understanding the nuances of its

synthesis to achieve high purity is paramount for its successful application. Future research will

undoubtedly continue to leverage gramine methiodide as a starting point to develop novel

derivatives with enhanced potency and specificity for various biological targets, from cancer cell

lines to enzymes implicated in neurodegenerative diseases. The continued exploration of

structure-activity relationships within this chemical class promises to yield new therapeutic

candidates for a range of human ailments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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